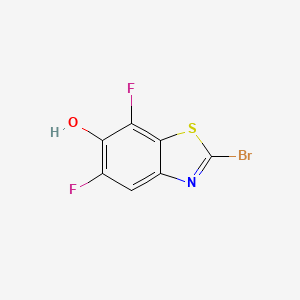

2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

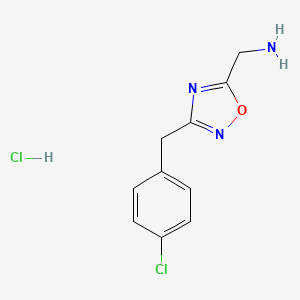

“2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol” is a chemical compound with the CAS Number: 1629896-97-4 . It has a molecular weight of 266.07 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis

The IUPAC name of this compound is 2-bromo-5,7-difluorobenzo[d]thiazol-6-ol . The Inchi Code is 1S/C7H2BrF2NOS/c8-7-11-3-1-2(9)5(12)4(10)6(3)13-7/h1,12H .Chemical Reactions Analysis

The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It is typically stored at room temperature . The compound has a molecular weight of 266.07 .Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics (OPVs)

2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: is used in the synthesis of conjugated polymers for organic photovoltaics. The fluorinated benzothiazole moiety helps in lowering the polymer’s highest occupied molecular orbital (HOMO) level, which results in higher open-circuit voltages. This property is crucial for improving the power conversion efficiency (PCE) of organic solar cells .

Organic Field-Effect Transistors (OFETs)

In the field of organic electronics, 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is utilized to develop high-mobility organic field-effect transistors. The incorporation of fluorine atoms enhances the electron affinity and stability of the resulting polymers, making them suitable for high-performance OFET applications .

Medicinal Chemistry

This compound is also explored in medicinal chemistry for its potential biological activities. The benzothiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of bromine and fluorine atoms can further modulate the biological activity and pharmacokinetic properties of the molecules .

Fluorescent Probes

2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: can be used in the design of fluorescent probes for bioimaging and diagnostic applications. The fluorinated benzothiazole core can enhance the photostability and fluorescence quantum yield of the probes, making them more effective for imaging biological samples .

Catalysis

In the field of catalysis, this compound can serve as a ligand or a building block for the synthesis of novel catalytic systems. The electron-withdrawing fluorine atoms can influence the electronic properties of the catalytic sites, potentially improving the efficiency and selectivity of catalytic reactions .

Material Science

2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: is also investigated for its applications in material science, particularly in the development of new materials with unique electronic and optical properties. These materials can be used in various advanced technologies, including sensors, light-emitting diodes (LEDs), and other optoelectronic devices .

Polymer Chemistry

In polymer chemistry, 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is used as a monomer for the synthesis of various functional polymers. These polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance due to the presence of fluorine atoms, making them suitable for a wide range of industrial applications.

Sigma-Aldrich Sigma-Aldrich ChemicalBook Sigma-Aldrich Sigma-Aldrich ChemicalBook : Sigma-Aldrich : Sigma-Aldrich

Wirkmechanismus

Benzothiazoles, the core structure of this compound, are a class of heterocyclic aromatic organic compounds. They are known to have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . Fluorinated benzothiadiazole-based compounds, which are structurally similar to the compound , have been used in the development of polymers for high power conversion efficiency organic solar cells .

Eigenschaften

IUPAC Name |

2-bromo-5,7-difluoro-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NOS/c8-7-11-3-1-2(9)5(12)4(10)6(3)13-7/h1,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSUQFPBUYDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)O)F)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)

![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)